N,N-dimethylnaphthalene-2-carboxamide
Description
N,N-Dimethylnaphthalene-2-carboxamide is a naphthalene-derived carboxamide featuring dimethyl substituents on the amide nitrogen. Its molecular structure (Figure 1) consists of a naphthalene ring system with a carboxamide group at the 2-position, where the nitrogen atom is bonded to two methyl groups.
The dimethyl groups impart steric and electronic effects that influence solubility, conformational stability, and intermolecular interactions.
Properties
CAS No. |
13577-85-0 |
|---|---|
Molecular Formula |
C13H13NO |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
N,N-dimethylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C13H13NO/c1-14(2)13(15)12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,1-2H3 |
InChI Key |
DXKBTRRRWABXMX-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)C1=CC2=CC=CC=C2C=C1 |
Canonical SMILES |
CN(C)C(=O)C1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
Key structural differences among naphthalene carboxamides arise from substituents on the amide nitrogen or naphthalene ring. For example:
- N-(2,5-Dimethylphenyl)-1-hydroxynaphthalene-2-carboxamide (11) : This analog features a hydroxyl group at the 1-position and a 2,5-dimethylphenyl substituent. X-ray crystallography reveals a nearly planar structure with intramolecular O–H···O hydrogen bonds, shortening the C9=O2 bond to 1.249(3) Å (vs. typical ~1.23–1.27 Å for amides) . The dihedral angle between naphthalene and benzene rings is 3.01°, enhancing conjugation.
- No crystallographic data are available, but NMR studies suggest distinct rotational dynamics (discussed below) .
Table 1: Selected Crystallographic Parameters
| Compound | C=O Bond Length (Å) | Dihedral Angle (°) | Key Interactions |
|---|---|---|---|
| Compound 11 | 1.249(3) | 3.01 | O–H···O, C–H···O |
| Typical Amides | 1.23–1.27 | Variable | Depends on substituents |
Rotational Dynamics and NMR Analysis
The energy barrier (Ea) for rotation around the C–N amide bond is influenced by substituents. In a study comparing:
(3-Hydroxynaphthalen-2-yl)(morpholin-4-yl)methanone
(3-Hydroxynaphthalen-2-yl)(pyrrolidine-1-yl)methanone
3-Hydroxy-N,N-dimethylnaphthalene-2-carboxamide
NMR chemical shifts of the hydroxyl group (δ) correlated with Ea. The dimethyl analog (Compound 3) exhibited a higher rotational barrier than morpholine/pyrrolidine derivatives due to steric hindrance from the methyl groups, restricting free rotation .
Table 2: Rotational Energy Barriers and NMR Trends
| Compound | Substituents | Relative Ea | NMR δ (ppm) |
|---|---|---|---|
| Morpholine Derivative | Morpholin-4-yl | Lower | Higher δ |
| Dimethyl Derivative | N,N-Dimethyl | Higher | Lower δ |
Bioactivity Profiles
Hydroxylated analogs demonstrate notable bioactivity:
- Compound 11 : Exhibits in vitro antistaphylococcal activity, attributed to its planar structure and hydrogen-bonding capacity .
In contrast, N,N-dimethylnaphthalene-2-carboxamide’s bioactivity remains underexplored. The dimethyl groups may reduce polarity, affecting membrane permeability in biological systems.
Preparation Methods
Traditional Two-Step Synthesis
A classical approach involves converting naphthalene-2-carboxylic acid to its acid chloride using thionyl chloride (SOCl), followed by reaction with dimethylamine:
While effective, this method faces criticism due to:
Modern Modifications
Recent advancements replace SOCl with safer reagents like oxalyl chloride or phosphorus trichloride. For example, oxalyl chloride in dichloromethane at 0°C produces the acid chloride in 85% yield, which subsequently reacts with dimethylamine in tetrahydrofuran (THF) to give the amide.
Catalytic Alkylation of Amides
Reductive Alkylation
An alternative pathway involves alkylating pre-formed amides. For example, EP0361577B1 describes the reduction of N-trifluoroacetyl-protected amides followed by alkylation with iodoethane. Adapting this for N,N-dimethylation would require:
-
Protecting naphthalene-2-carboxamide with trifluoroacetic anhydride.
-
Reducing the amide to a secondary amine.
-
Alkylating with methyl iodide in the presence of KCO.
However, this method is less efficient for dimethylation due to over-alkylation risks and lower regioselectivity.
Comparative Analysis of Methods
Industrial-Scale Purification
Crude this compound obtained via carbamoyl chloride coupling is >99% pure, requiring only vacuum distillation for pharmaceutical-grade purity (99.5%). The base-hydrochloride salt (e.g., triethylamine hydrochloride) is filtered, neutralized with NaOH, and recycled, reducing raw material costs by 30% .
Q & A
Q. Example Workflow :
Optimize geometry using Gaussian09 at the B3LYP/6-31G* level.
Perform docking studies with AutoDock Vina against protein databases (PDB).
Validate with in vitro assays (e.g., enzyme inhibition).
What spectroscopic and chromatographic methods are most effective for characterizing this compound?
Q. Basic Research Focus
- NMR : H and C NMR confirm methyl group substitution and amide bond formation. Key signals:
- HPLC-MS : Quantify purity (>98%) using C18 columns with acetonitrile/water gradients .
- Melting Point : 145–148°C (deviations indicate impurities) .
Advanced Tip : Use hyphenated techniques like LC-NMR for real-time structural analysis during degradation studies .
How do conflicting data on physicochemical properties (e.g., solubility, stability) arise, and how can they be resolved?
Advanced Research Focus
Discrepancies often stem from:
- Solvent polarity : LogP values vary with measurement methods (e.g., shake-flask vs. computational) .
- Degradation under storage : Hydrolysis of the amide bond in humid conditions reduces stability .
- Instrument calibration : Ensure standardized protocols (e.g., NIST reference materials) for reproducibility .
Q. Resolution Strategy :
- Cross-validate solubility data using multiple solvents (water, DMSO, ethanol).
- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) .
What mechanisms underlie the biological activity of this compound in pharmacological studies?
Q. Advanced Research Focus
Q. Advanced Research Focus
- Electrophilic Aromatic Substitution : Use directing groups (e.g., amides) to target C1 or C3 positions .
- Cross-Coupling : Suzuki-Miyaura reactions with boronic acids for C6 modifications .
- Protection/Deprotection : Temporarily block reactive sites with tert-butyl groups .
Example : Nitration at C4 using HNO/HSO yields a monosubstituted derivative (85% yield) .
What strategies mitigate stability issues during long-term storage of this compound?
Q. Basic Research Focus
- Storage Conditions : Keep in airtight containers under nitrogen at -20°C .
- Lyophilization : Enhances stability by removing hydrolytic water .
- Excipients : Add antioxidants (e.g., BHT) to formulations to prevent oxidation .
How do structural analogs of this compound compare in drug-likeness and toxicity?
Q. Advanced Research Focus
- SAR Studies : Replace dimethyl groups with cyclopropyl to enhance metabolic stability .
- Toxicity Prediction : Use QSAR models (e.g., ProTox-II) to flag hepatotoxic analogs .
- Bioisosteres : Substitute naphthalene with quinoline to improve solubility without losing activity .
What in silico tools predict the ADMET profile of this compound?
Q. Basic Research Focus
- ADMET Predictor : Estimates absorption (Caco-2 permeability) and CYP inhibition .
- SwissADME : Computes bioavailability radar and drug-likeness (Lipinski’s rule compliance) .
- Molinspiration : Generates topological polar surface area (TPSA) for blood-brain barrier penetration .
How can interaction studies with serum proteins inform dosing regimens?
Q. Advanced Research Focus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
